Cas no 80434-86-2 ((D-Pro2,D-Trp7·9)-Substance P)

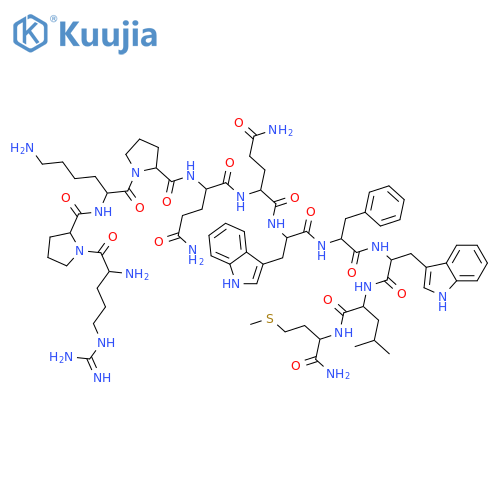

(D-Pro2,D-Trp7·9)-Substance P structure

商品名:(D-Pro2,D-Trp7·9)-Substance P

(D-Pro2,D-Trp7·9)-Substance P 化学的及び物理的性質

名前と識別子

-

- (D-Pro2,D-Trp7·9)-Substance P

- (D-Pro?00D-Trp?·?)-SubstanceP

- [D- PRO2 ,D- TRP7 9 ]-SUBSTANCE P

- α-Substance IB

- <D-Pro2,D-Trp7,9>-SP

- 2-Pro-7,9-Trp-sp

- 2-Pro-7,9-Trp-substance p

- dt79

- Pt-sp

- Pttsp

- Substance P, prolyl(2)-tryptophan(7,9)-

- L-Methioninamide, L-arginyl-D-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-

- DT 79

- Substance P, 2-D-proline-7-D-tryptophan-9-D-tryptophan-

- Substance P, pro(2)-trp(7,9)-

- DT-79

- 80434-86-2

-

- インチ: InChI=1S/C74H106N20O13S/c1-42(2)36-55(66(100)85-51(63(79)97)30-35-108-3)89-68(102)58(39-45-41-84-50-22-10-8-19-47(45)50)92-67(101)56(37-43-16-5-4-6-17-43)90-69(103)57(38-44-40-83-49-21-9-7-18-46(44)49)91-65(99)52(26-28-61(77)95)86-64(98)53(27-29-62(78)96)87-70(104)60-25-15-34-94(60)73(107)54(23-11-12-31-75)88-71(105)59-24-14-33-93(59)72(106)48(76)20-13-32-82-74(80)81/h4-10,16-19,21-22,40-42,48,51-60,83-84H,11-15,20,23-39,75-76H2,1-3H3,(H2,77,95)(H2,78,96)(H2,79,97)(H,85,100)(H,86,98)(H,87,104)(H,88,105)(H,89,102)(H,90,103)(H,91,99)(H,92,101)(H4,80,81,82)/t48-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60-/m0/s1

- InChIKey: ARZXOJGZBACSSO-RWOMGTBUSA-N

- ほほえんだ: CC(C[C@H](NC([C@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H]1CCCN1C([C@@H](NC([C@H]2CCCN2C([C@@H](N)CCCNC(N)=N)=O)=O)CCCCN)=O)=O)CCC(N)=O)=O)CCC(N)=O)=O)CC3=CNC4=CC=CC=C34)=O)CC5=CC=CC=C5)=O)CC6=CNC7=CC=CC=C67)=O)C(N[C@H](C(N)=O)CCSC)=O)C

計算された属性

- せいみつぶんしりょう: 1514.80000

- どういたいしつりょう: 1514.79689469g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 18

- 水素結合受容体数: 33

- 重原子数: 108

- 回転可能化学結合数: 55

- 複雑さ: 3090

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 576Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- PSA: 573.51000

- LogP: 6.76800

(D-Pro2,D-Trp7·9)-Substance P 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AAPPTec | P000668-10mg |

[D-Pro2, D-Trp7,9]-Substance P |

80434-86-2 | 10mg |

$460.00 | 2024-07-20 | ||

| AAPPTec | P000668-25mg |

[D-Pro2, D-Trp7,9]-Substance P |

80434-86-2 | 25mg |

$920.00 | 2024-07-20 | ||

| A2B Chem LLC | AH49735-5mg |

[D-PRO2, D-TRP7,9]-SUBSTANCE P |

80434-86-2 | 5mg |

$430.00 | 2024-04-19 | ||

| AAPPTec | P000668-5mg |

[D-Pro2, D-Trp7,9]-Substance P |

80434-86-2 | 5mg |

$280.00 | 2024-07-20 | ||

| A2B Chem LLC | AH49735-10mg |

[D-PRO2, D-TRP7,9]-SUBSTANCE P |

80434-86-2 | 10mg |

$642.00 | 2024-04-19 | ||

| A2B Chem LLC | AH49735-25mg |

[D-PRO2, D-TRP7,9]-SUBSTANCE P |

80434-86-2 | 25mg |

$1183.00 | 2024-04-19 |

(D-Pro2,D-Trp7·9)-Substance P 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

80434-86-2 ((D-Pro2,D-Trp7·9)-Substance P) 関連製品

- 140896-21-5(Indolicidin)

- 80451-05-4(Cecropin B)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2230780-65-9(IL-17A antagonist 3)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬